An In-depth Technical Guide to 4'-Hydroxy Aceclofenac
An In-depth Technical Guide to 4'-Hydroxy Aceclofenac
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Introduction: The Significance of a Major Metabolite
Aceclofenac, a phenylacetic acid derivative, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties in managing conditions like rheumatoid arthritis and osteoarthritis.[1][2][3][4] Its therapeutic efficacy and safety profile are not solely dictated by the parent compound but are significantly influenced by its metabolic fate. In humans, aceclofenac is extensively metabolized, with 4'-Hydroxy Aceclofenac emerging as the principal metabolite.[3][5][6] Understanding the fundamental properties of this key metabolite is paramount for a comprehensive grasp of aceclofenac's overall pharmacology, toxicology, and clinical performance.
This guide provides a detailed technical overview of 4'-Hydroxy Aceclofenac, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, metabolic generation, pharmacological activities, and the analytical methodologies required for its precise quantification, offering a consolidated resource for advanced research and development.
Section 1: Core Chemical and Physical Properties
A precise understanding of a molecule's identity is the foundation of all further investigation. 4'-Hydroxy Aceclofenac, as its name suggests, is a hydroxylated form of the parent drug, aceclofenac.
Chemical Identity: The systematic IUPAC name for 4'-Hydroxy Aceclofenac is 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid.[6] It is also referred to by the synonym 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester.[7][8]
The introduction of a hydroxyl group onto the dichlorophenyl ring differentiates it from aceclofenac, altering its physicochemical properties, including polarity and potential for further metabolism.
Quantitative Data Summary: The core properties of 4'-Hydroxy Aceclofenac are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 229308-90-1 | [8][9] |
| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | [7][9] |
| Molecular Weight | 370.18 g/mol | [7][9] |
| Monoisotopic Mass | 369.0170779 Da | [10] |
| Appearance | White to off-white crystalline powder (similar to parent) | [1] |
| Solubility | Poor aqueous solubility (inferred from parent drug, BCS Class II) | [1][3] |
Section 2: Metabolic Pathway and Pharmacokinetics
The formation of 4'-Hydroxy Aceclofenac is a critical step in the in-vivo disposition of aceclofenac. This biotransformation is primarily a Phase I metabolic reaction mediated by the cytochrome P450 enzyme system.
Metabolic Formation: In humans, aceclofenac undergoes hydroxylation to form 4'-Hydroxy Aceclofenac.[5] This reaction is specifically catalyzed by the CYP2C9 enzyme.[11][12][13] This is a major pathway, distinguishing human metabolism from that of some preclinical species like rats, where hydrolysis to diclofenac is more prominent.[5] The stability of aceclofenac's ester bond towards human hepatic esterases allows for hydroxylation to be the predominant metabolic route, making 4'-Hydroxy Aceclofenac the major metabolite found in human hepatocytes and urine.[5]
4'-Hydroxy Aceclofenac is not metabolically inert; it can be further hydrolyzed, also by CYP2C9, to form 4'-hydroxydiclofenac.[12][13]
Pharmacokinetic Insights: Pharmacokinetic modeling in healthy volunteers has shown that 4'-Hydroxy Aceclofenac is formed and subsequently eliminated.[11] Studies indicate the metabolism rate constant for 4'-Hydroxy Aceclofenac is significantly greater than that for diclofenac, suggesting it is a transient metabolite.[12][13]
Section 3: Pharmacological and Toxicological Profile
A common question in drug development is whether metabolites are active, inactive, or toxic. For 4'-Hydroxy Aceclofenac, research has demonstrated that it is not merely an inactive byproduct but possesses its own distinct and therapeutically relevant pharmacological activities.
Anti-inflammatory and Chondroprotective Effects: While aceclofenac itself is a potent inhibitor of cyclooxygenase (COX) enzymes, its major metabolite, 4'-Hydroxy Aceclofenac, contributes significantly to the drug's overall therapeutic effect, particularly in arthritic conditions.[4][14]
-
Suppression of Matrix Metalloproteinases (MMPs): Studies have shown that 4'-Hydroxy Aceclofenac down-regulates the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3).[15][][17] These enzymes are responsible for the degradation of cartilage. By inhibiting their production in synovial cells, the metabolite may directly contribute to the cartilage-protective (chondroprotective) effects of aceclofenac treatment.[15][18]
-
Preservation of Cartilage Components: The metabolite has been found to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, further preserving the structural integrity of cartilage.[15][18]
-
Inhibition of Pro-inflammatory Mediators: 4'-Hydroxy Aceclofenac can suppress the production of key inflammatory molecules like interleukin-1beta (IL-1β).[18]
Interestingly, the parent drug aceclofenac and other metabolites like diclofenac did not show these pronounced effects on MMPs and proteoglycan release, highlighting the unique and crucial role of 4'-Hydroxy Aceclofenac.[15]
Section 4: Analytical Methodologies
Accurate quantification of 4'-Hydroxy Aceclofenac in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The standard approach involves high-performance liquid chromatography (HPLC) coupled with a sensitive detection method.
Workflow for Quantification in Plasma: A robust and validated bioanalytical method is critical. The following workflow outlines a typical procedure for the simultaneous determination of aceclofenac and its metabolites in plasma.
Protocol: HPLC-MS/MS Determination
This protocol is based on established methods for the simultaneous quantification of aceclofenac and its metabolites.[19]
1. Objective: To quantify the concentration of 4'-Hydroxy Aceclofenac in rat plasma.
2. Materials:
-
Reference standards: 4'-Hydroxy Aceclofenac, Aceclofenac, Diclofenac, 4'-Hydroxydiclofenac
-
Internal Standard (IS): Flufenamic acid
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (or other biological matrix)
3. Instrumentation:
-
HPLC system with a triple-quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 4.6 mm x 25 cm)
-
Electrospray Ionization (ESI) source
4. Procedure:
-
Standard Preparation: Prepare stock solutions of all analytes and the IS in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into blank plasma.
-
Sample Preparation (Self-Validating Step):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard solution. Causality: The IS is added early to account for variability during sample processing and injection.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. Causality: Acetonitrile efficiently denatures and precipitates proteins which would otherwise clog the HPLC column.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 90:10 v/v).[19] Causality: The high organic content ensures elution of the hydrophobic analytes, while the formic acid aids in protonation for positive ion ESI and improves peak shape.
-
Flow Rate: 0.3 mL/min.[19]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Selective Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS to ensure selectivity and sensitivity.
-
-
System Suitability: Before running the sample batch, inject a standard solution multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <5%) to confirm system performance.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of 4'-Hydroxy Aceclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
4'-Hydroxy Aceclofenac is far more than a simple byproduct of drug metabolism. It is the major metabolite of aceclofenac in humans, formed via CYP2C9-mediated hydroxylation.[5][11] Crucially, it is pharmacologically active, exhibiting unique chondroprotective effects by down-regulating cartilage-degrading enzymes, an action not prominently seen with the parent drug.[15][17] This intrinsic activity likely contributes significantly to the overall therapeutic efficacy of aceclofenac, especially in the long-term management of osteoarthritis. A thorough understanding of its properties, metabolic pathway, and distinct pharmacological profile, supported by robust analytical methods, is indispensable for any researcher or drug developer working with aceclofenac or related NSAIDs.
References
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Yamazaki, R., et al. (2000). 4'-Hydroxy aceclofenac suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology.
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Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, 4'-hydroxy aceclofenac, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research.
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Brogden, R. N. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Clinical Drug Investigation.
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